Home > Products > Screening Compounds P22556 > 1-Penicillamyl-2-leu-oxytocin
1-Penicillamyl-2-leu-oxytocin - 68974-28-7

1-Penicillamyl-2-leu-oxytocin

Catalog Number: EVT-15579177
CAS Number: 68974-28-7
Molecular Formula: C42H72N12O11S2
Molecular Weight: 985.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1-Penicillamyl-2-leu-oxytocin is a synthetic peptide compound derived from oxytocin, a well-known neuropeptide hormone produced in the hypothalamus. Oxytocin plays critical roles in various physiological processes, including social bonding, reproduction, and childbirth. The specific modifications in 1-Penicillamyl-2-leu-oxytocin enhance its stability and biological activity compared to native oxytocin. This compound is classified as a peptide therapeutic and is of interest for its potential applications in medical and scientific research.

Source

The compound is synthesized through chemical methods, primarily utilizing solid-phase peptide synthesis techniques. It is structurally related to oxytocin, which is naturally produced in the posterior pituitary gland of mammals.

Classification

1-Penicillamyl-2-leu-oxytocin belongs to the class of peptide hormones and is categorized under neuropeptides. Its classification is significant as it indicates its potential interactions with specific receptors and biological pathways.

Synthesis Analysis

Methods

The synthesis of 1-Penicillamyl-2-leu-oxytocin typically involves solid-phase peptide synthesis (SPPS). This method allows for the stepwise assembly of the peptide chain on a solid support, facilitating the incorporation of specific amino acid residues in a controlled manner.

Technical Details

  1. Solid-Phase Peptide Synthesis: The process begins with a resin that has an amino acid attached. Subsequent amino acids are added one at a time, with each addition involving a coupling reaction that forms peptide bonds.
  2. Deprotection Steps: Protecting groups are used to prevent unwanted reactions during synthesis. These groups are removed at various stages to allow for further elongation of the peptide chain.
  3. Cleavage from Resin: Once the desired sequence is achieved, the peptide is cleaved from the resin and purified, typically using high-performance liquid chromatography (HPLC).
Molecular Structure Analysis

Structure

The molecular formula for 1-Penicillamyl-2-leu-oxytocin is C46H71N11O12SC_{46}H_{71}N_{11}O_{12}S. The structure includes a cyclic disulfide bond characteristic of oxytocin, which contributes to its stability and biological activity.

Data

  • Molecular Weight: Approximately 1007.19 g/mol
  • Amino Acid Sequence: The sequence includes modifications at specific positions that increase its pharmacological properties compared to natural oxytocin.
Chemical Reactions Analysis

Reactions

1-Penicillamyl-2-leu-oxytocin can undergo various biochemical reactions typical for peptides, including hydrolysis and receptor-mediated signaling pathways upon binding to oxytocin receptors.

Technical Details

  • Hydrolysis: The compound may be susceptible to enzymatic degradation by peptidases, which can limit its therapeutic efficacy.
  • Receptor Interaction: It acts as an agonist at oxytocin receptors, triggering downstream signaling pathways involved in uterine contraction and other physiological responses.
Mechanism of Action

Process

The mechanism of action for 1-Penicillamyl-2-leu-oxytocin primarily involves binding to oxytocin receptors located throughout various tissues, including the uterus and brain.

Data

Upon binding:

  1. Signal Transduction: Activation of the receptor leads to intracellular signaling cascades involving G-proteins.
  2. Physiological Effects: This results in enhanced uterine contractions during labor and modulates social behaviors such as bonding and trust.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white powder.
  • Solubility: Soluble in water and some organic solvents.

Chemical Properties

  • Melting Point: Not specifically documented but expected to be stable under physiological conditions.
  • Stability: Enhanced stability due to structural modifications compared to native oxytocin.
Applications

Scientific Uses

1-Penicillamyl-2-leu-oxytocin has potential applications in:

  • Pharmaceutical Development: As a therapeutic agent for inducing labor or managing postpartum hemorrhage.
  • Research: Investigating the roles of oxytocin in social behavior and neurobiology.

This compound represents an important area of study within peptide therapeutics, particularly for conditions requiring modulation of oxytocin signaling pathways. Further research may reveal additional applications in both clinical settings and basic science research.

Synthesis and Structural Modification of 1-Penicillamyl-2-leu-oxytocin

Solid-Phase Peptide Synthesis Methodologies for Oxytocin Analogues

The synthesis of 1-Penicillamyl-2-leu-oxytocin (Pen1Leu2-oxytocin) employs solid-phase peptide synthesis (SPPS) using tert-butyloxycarbonyl (Boc) or 9-fluorenylmethoxycarbonyl (Fmoc) strategies. The process initiates with the attachment of a C-terminal glycine residue to a chloromethylated polystyrene resin or p-methylbenzhydrylamine (MBHA) resin for C-terminal amide formation [7]. Sequential coupling of Boc- or Fmoc-protected amino acids uses activating agents like N,N'-dicyclohexylcarbodiimide (DCC) with N-hydroxysuccinimide (HOSu) or benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP). The penicillamine residue (β,β-dimethylcysteine) at position 1 requires specialized protection with p-methylbenzyl (MeBzl) or acetamidomethyl (Acm) groups to prevent alkylation side reactions during deprotection steps [5] [7]. After chain assembly, the peptide is cleaved from the resin using anhydrous hydrogen fluoride (HF) for Boc-SPPS or trifluoroacetic acid (TFA) for Fmoc-SPPS, simultaneously removing acid-labile side-chain protections. The linear nonapeptide undergoes oxidative folding in ammonium bicarbonate buffer (pH 8.0) to form the 20-membered disulfide ring, critical for receptor binding [1] [10].

Table 1: Key SPPS Parameters for Pen1Leu2-Oxytocin

ParameterBoc-SPPSFmoc-SPPS
ResinChloromethylated polystyreneRink amide MBHA
Pen1 ProtectionMeBzlTrt/Acm
Leu2 ProtectionBocFmoc
Cleavage ReagentAnhydrous HFTFA (95%)
Cyclization ConditionsAir oxidation, pH 8.0I₂/DMSO, 0.1M NH₄HCO₃
Average Crude Yield65%72%

Site-Specific Amino Acid Substitutions: Penicillamine and Leucine Integration

The structural modifications in Pen1Leu2-oxytocin involve two strategic substitutions:

  • Penicillamine at Position 1: Replacement of native cysteine with penicillamine (Pen, β,β-dimethylcysteine) introduces steric bulk from two geminal methyl groups. This modification restricts conformational mobility of the disulfide bridge (Cys¹–Cys⁶), locking the 20-membered ring in a topology distinct from oxytocin. NMR studies confirm this analogue adopts a Type II β-turn involving Asn⁵ carbonyl and Ile³ amide protons, contrasting with oxytocin's dual turns [1] [2].
  • Leucine at Position 2: Substitution of tyrosine with leucine eliminates the phenolic hydroxyl group critical for uterotonic agonist activity. This hydrophobic residue disrupts hydrogen bonding with transmembrane domain 7 of the oxytocin receptor (OTR), converting the peptide into a competitive antagonist. Conformational analyses reveal Leu² permits retention of backbone φ and ψ angles near residues 2–3, facilitating receptor docking without activation [2] [6].

The dual substitution synergistically enhances antagonism: Pen¹ stabilizes an inhibitory conformation, while Leu² prevents receptor activation. This results in a pA₂ value of 7.14 (competitive inhibition constant) in rat uterotonic assays, surpassing [Pen¹]oxytocin's potency by 3.2-fold [1].

Post-Synthetic Purification and Validation Techniques

Purification of Pen1Leu2-oxytocin employs partition chromatography on Sephadex G-25 using n-butanol:acetic acid:water (4:1:5) as the mobile phase, resolving cyclic monomers from dimeric or truncated impurities [1]. Subsequent reverse-phase HPLC on C₁₈ columns with 0.1% TFA/acetonitrile gradients achieves >98% purity, critical for pharmacological reliability. Structural validation integrates:

  • High-field NMR spectroscopy: ¹³C spin-lattice relaxation (T₁) measurements confirm reduced backbone dynamics versus oxytocin, correlating with restricted ring flexibility [1] [2].
  • Mass spectrometry: Electrospray ionization (ESI-MS) verifies molecular mass (1,007.5 Da), with MS/MS fragmentation mapping the sequence.
  • Circular dichroism: A pronounced negative band at 208 nm indicates dominant β-turn content, contrasting with oxytocin’s random coil signature [2].

Stability assessments reveal enhanced resistance to reducing agents versus oxytocin. Incubation with 5 mM dithiothreitol (DTT) degrades 95% of oxytocin in 1 hour, whereas Pen1Leu2-oxytocin retains >80% integrity due to steric shielding of the disulfide bond [5] [8].

Comparative Analysis of Synthetic Routes for Bioactivity Enhancement

Pen1Leu2-oxytocin’s bioactivity is benchmarked against native oxytocin and related analogues through pharmacological assays:

Table 2: Pharmacological Profile of Oxytocin Analogues

CompoundUterotonic Activity (ED₅₀, nM)pA₂ (Inhibition)Receptor Binding (Kᵢ, nM)Disulfide Stability (t₁/₂, h)
Oxytocin0.8-1.00.5
[Pen¹]OxytocinAgonist inactive6.7524.36.2
Pen1Leu2-OxytocinAntagonist7.149.88.7
Carbetocin1.2-3.112.4
Seleno-oxytocin0.9-1.5>24

Key findings:

  • Antagonist Specificity: Pen1Leu2-oxytocin shows zero agonist activity in milk-ejection or uterotonic assays, unlike carbetocin or seleno-oxytocin. Its inhibition is prolonged (>60 minutes), attributable to slow receptor dissociation kinetics [1] [6].
  • Conformational Basis: ¹H-NMR chemical shifts reveal the absence of oxytocin’s Cys¹ carbonyl-Ile³ amide turn. Instead, a single Asn⁵-centered turn aligns the C-terminal tripeptide for optimal OTR docking without G-protein recruitment [2].
  • Synthetic Efficiency: Fmoc-SPPS affords Pen1Leu2-oxytocin in 27–42% overall yield after purification, outperforming Boc methods (18–25%) by minimizing side-chain deletions. Microwave-assisted cyclization further enhances disulfide formation efficiency to >90% in 30 minutes [7] [10].

Properties

CAS Number

68974-28-7

Product Name

1-Penicillamyl-2-leu-oxytocin

IUPAC Name

1-[(4R,7S,10S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-20,20-dimethyl-16-(2-methylpropyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide

Molecular Formula

C42H72N12O11S2

Molecular Weight

985.2 g/mol

InChI

InChI=1S/C42H72N12O11S2/c1-9-22(6)32-39(63)48-23(12-13-29(43)55)35(59)49-26(17-30(44)56)36(60)52-27(19-66-67-42(7,8)33(46)40(64)51-25(16-21(4)5)37(61)53-32)41(65)54-14-10-11-28(54)38(62)50-24(15-20(2)3)34(58)47-18-31(45)57/h20-28,32-33H,9-19,46H2,1-8H3,(H2,43,55)(H2,44,56)(H2,45,57)(H,47,58)(H,48,63)(H,49,59)(H,50,62)(H,51,64)(H,52,60)(H,53,61)/t22-,23-,24-,25-,26-,27-,28?,32?,33+/m0/s1

InChI Key

VYJJNCPBSHEQPK-PUNYTLGJSA-N

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSC(C(C(=O)NC(C(=O)N1)CC(C)C)N)(C)C)C(=O)N2CCCC2C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N

Isomeric SMILES

CC[C@H](C)C1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC([C@@H](C(=O)N[C@H](C(=O)N1)CC(C)C)N)(C)C)C(=O)N2CCCC2C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.